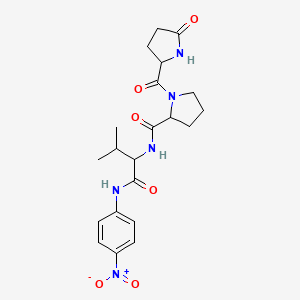

pGlu-Pro-Val-paranitroanilide

Description

Significance of Synthetic Peptides for Enzyme Characterization

Synthetic peptides offer a level of control and specificity that is often unattainable with natural protein substrates. Researchers can design peptides with specific amino acid sequences to probe the substrate preferences of an enzyme, helping to elucidate its biological role. particlepeptides.comlcms.cz This is crucial for understanding enzyme-substrate interactions, which are fundamental to cellular processes like signaling and protein regulation. particlepeptides.com The ability to create custom peptides also allows for the mapping of enzyme binding sites and the development of novel drugs and vaccines. particlepeptides.com Furthermore, synthetic peptides are vital as standards and reagents in mass spectrometry-based proteomics, aiding in the identification and quantification of proteins. particlepeptides.combitesizebio.com The use of synthetic peptides has evolved from a labor-intensive process to a more accessible and high-throughput approach, broadening its research applications. particlepeptides.com

Role of Chromogenic Substrates in Protease Activity Assessment

Chromogenic substrates are a class of synthetic peptides that have been modified to produce a colored product upon enzymatic cleavage. frontiersin.orgoup.com This property allows for a straightforward and continuous measurement of protease activity by monitoring the color change, typically with a spectrophotometer. peptide.co.jpillinois.edu The intensity of the color produced is directly proportional to the enzyme's activity. nih.gov These substrates are particularly valuable for high-throughput screening of potential enzyme inhibitors or activators due to their sensitivity and the ease of detection. nih.govacs.org The addition of a chromogenic group, such as p-nitroaniline (pNA), to a peptide sequence provides a reporter for enzymatic turnover. nih.gov

Historical Context and Evolution of p-nitroanilide-Based Substrates

The use of p-nitroanilide (pNA) as a chromogenic leaving group has a long history in enzymology. When a protease cleaves the amide bond between the peptide and the pNA molecule, the released p-nitroaniline is yellow and can be quantified by measuring its absorbance at around 405 nm. peptide.co.jpillinois.edu Initially, simple amino acid-pNA derivatives were used. However, to achieve greater specificity and sensitivity for particular proteases, longer and more complex peptide sequences have been developed. This evolution has led to a wide array of pNA-based substrates tailored to the specificities of different proteases, allowing for more precise and detailed kinetic studies. oup.comnih.gov

Specific Context of pGlu-Pro-Val-paranitroanilide in Protease Research

pGlu-Pro-Val-p-nitroanilide is a specific chromogenic substrate designed for the study of certain proteases. nih.gov The tripeptide sequence, pyroglutamyl-prolyl-valine, is recognized and cleaved by specific enzymes, leading to the release of the p-nitroaniline chromophore. This substrate has been particularly useful in the investigation of human granulocyte elastase, an enzyme involved in inflammatory processes. nih.govechelon-inc.com Its high specificity makes it a valuable tool for differentiating the activity of granulocyte elastase from other proteases, such as pancreatic elastase, trypsin, and chymotrypsin. nih.gov

| Enzyme | Substrate Specificity |

| Human Granulocyte Elastase | High |

| Porcine Pancreatic Elastase | Low |

| Trypsin | Not cleaved |

| Chymotrypsin | Not cleaved |

This table summarizes the specificity of pGlu-Pro-Val-p-nitroanilide for different proteases. nih.gov

The development and application of pGlu-Pro-Val-p-nitroanilide exemplify the power of synthetic peptidic substrates in advancing our understanding of enzyme function and its role in health and disease. Its use in research continues to contribute to the development of diagnostics and therapeutic interventions targeting specific proteases.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYIMWXQGNDTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Framework for P Nitroanilide Substrate Research

Principles of Chromogenic Peptide Substrate Design

The design of effective chromogenic peptide substrates is a cornerstone of enzyme activity assays, providing a straightforward and quantifiable method for studying proteolytic enzymes. This approach hinges on the synthesis of a peptide sequence that mimics the natural substrate of a target enzyme, coupled with a chromophore that produces a detectable color change upon enzymatic cleavage.

Integration of the p-nitroanilide Chromophore

The integration of a chromophore, a molecule that absorbs light in the ultraviolet-visible region, is fundamental to the design of these substrates. Among the various chromophores available, p-nitroanilide (pNA) is extensively utilized. bachem.comgoogle.compeptide.co.jp It is typically attached to the C-terminus of a peptide sequence. bachem.com In its intact, peptide-bound form, the substrate is colorless or exhibits minimal absorbance at a specific wavelength. peptide.co.jp

Upon enzymatic hydrolysis of the amide bond linking the peptide to the pNA, free p-nitroaniline is released. This liberated pNA is yellow and exhibits a distinct absorption spectrum from the original substrate, with a characteristic absorbance maximum around 405 nm or 410 nm. bachem.combachem.comtandfonline.com The rate of this color change, measured as the increase in absorbance over time, is directly proportional to the enzyme's activity. tandfonline.com This principle allows for the continuous and convenient spectrophotometric monitoring of the enzymatic reaction. peptide.co.jptandfonline.commdpi.com

The selection of pNA as a chromophore is advantageous due to the significant spectral shift upon cleavage, which provides a clear and measurable signal. bachem.com While other chromogenic and fluorogenic reporters exist, pNA-based substrates remain a widely used tool for their reliability and the simplicity of the colorimetric assay. google.comrsc.org

Design Rationale for Peptide Sequence Selection (pGlu-Pro-Val)

The specificity and efficiency of a chromogenic substrate are largely dictated by its peptide sequence. tandfonline.com The sequence is designed to mimic the natural cleavage site of the target protease, thereby ensuring selective recognition and hydrolysis. tandfonline.com The tripeptide sequence pGlu-Pro-Val serves as a specific example of this design principle.

pGlu (Pyroglutamic Acid): The N-terminal pyroglutamic acid residue is a common feature in many biologically active peptides. dcu.ieresearchgate.net Its presence can confer stability to the peptide by protecting it from degradation by certain aminopeptidases. dcu.ie The formation of pGlu can occur from an N-terminal glutamine residue. dcu.ieresearchgate.net In the context of substrate design, initiating the sequence with pGlu can enhance the substrate's specificity and resistance to non-target enzymatic activity.

Pro (Proline): The inclusion of proline in a peptide sequence introduces a rigid conformational constraint. This can be crucial for achieving the correct three-dimensional structure for optimal binding to the enzyme's active site. In some cases, the substitution of proline can affect the stability of the peptide. nih.gov

Val (Valine): The C-terminal amino acid immediately preceding the chromophore plays a critical role in the interaction with the enzyme's S1 binding pocket, a key determinant of substrate specificity. Valine, with its hydrophobic side chain, is often favored by certain proteases. For instance, some elastases have shown a preference for substrates with valine at this position. tandfonline.com The substrate H-pyroGlu-Pro-Val-pNA has been identified as a particularly effective substrate for leukocyte elastase. tandfonline.com

The combination of these three amino acids in the pGlu-Pro-Val sequence creates a substrate with a defined structure and specificity, making it a suitable tool for studying enzymes that recognize and cleave this particular motif. The substrate pGlu-Phe-Leu-p-nitroanilide is another example of a chromogenic substrate designed for thiol proteases like papain and bromelain. mdpi.comsigmaaldrich.com

Analytical Methodologies for Substrate Characterization in Research Contexts

The reliability of research findings using synthetic peptide substrates is heavily dependent on the purity and homogeneity of the substrate itself. waters.com Contaminants can interfere with the assay, leading to ambiguous or erroneous results. waters.comjpt.com Therefore, rigorous analytical characterization is an essential step in the research workflow.

Purity and Homogeneity Assessment Techniques

Several analytical techniques are employed to ensure the quality of synthetic peptides like pGlu-Pro-Val-p-nitroanilide.

High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most routinely used method for determining peptide purity. jpt.comcreative-proteomics.comchromatographyonline.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. creative-proteomics.com The sample is injected into a column packed with a nonpolar stationary phase and eluted with a gradient of an increasing concentration of an organic solvent, such as acetonitrile, in an aqueous mobile phase. waters.com

By monitoring the eluate with an ultraviolet (UV) detector, typically at a wavelength of 210-220 nm where the peptide bond absorbs, a chromatogram is produced. creative-proteomics.com The purity of the peptide is quantified by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. creative-proteomics.com Ultra-high-performance liquid chromatography (UHPLC), an advancement of HPLC, offers enhanced resolution and higher throughput for these analyses. waters.comalmacgroup.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to confirm the identity and assess the homogeneity of the synthesized peptide by measuring its molecular weight with high accuracy. jpt.comcreative-proteomics.com It is often coupled with HPLC (HPLC-MS or LC-MS) to provide both purity data and mass confirmation in a single analysis. jpt.comspectroscopyonline.com

Electrospray ionization (ESI) is a common ionization technique used for analyzing peptides. uab.edu The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. uab.edu The observed molecular weight should correspond to the theoretical molecular weight of the target peptide. waters.com MS can also identify the nature of impurities, such as truncated or deletion sequences, by analyzing their respective masses. jpt.comalmacgroup.com More advanced MS techniques, like tandem mass spectrometry (MS/MS), can provide sequence information by fragmenting the peptide and analyzing the resulting daughter ions, further confirming the peptide's identity. uab.edubiorxiv.orgpnas.org This is particularly useful for identifying any heterogeneity within the sample. spectroscopyonline.combiorxiv.org

The combination of HPLC for purity assessment and MS for identity and homogeneity confirmation provides a comprehensive characterization of the synthetic peptide substrate, ensuring its suitability for use in sensitive enzymatic assays. creative-proteomics.comnih.gov

Enzymatic Hydrolysis Kinetics and Mechanism of Pglu Pro Val Paranitroanilide

Identification and Characterization of Target Proteases

Human Granulocyte Elastase as a Primary Target

The chromogenic substrate pGlu-Pro-Val-pNA has been identified as a particularly suitable and sensitive substrate for human granulocyte elastase. thieme-connect.com This enzyme, a serine protease released from neutrophils during inflammatory responses, plays a significant role in various physiological and pathological processes. sigmaaldrich.com The specificity of pGlu-Pro-Val-pNA for granulocyte elastase is enhanced by the presence of a valine residue in the P1 position, which better satisfies the enzyme's specificity requirements compared to substrates designed for pancreatic elastase, such as Suc-Ala-Ala-Ala-pNA. thieme-connect.com Research has shown that pGlu-Pro-Val-pNA is approximately 30 times more sensitive for granulocyte elastase than Suc-Ala-Ala-Ala-pNA. thieme-connect.com The hydrolysis of this substrate by human granulocyte elastase results in the release of p-nitroaniline, a chromophore that can be measured spectrophotometrically, providing a direct quantification of the enzyme's activity. echelon-inc.com

Broader Protease Family Specificity for pGlu-Pro-Val-paranitroanilide

While this compound is a primary substrate for human granulocyte elastase, its utility extends to a broader range of proteases, albeit with varying degrees of specificity and efficiency. The structural characteristics of this peptide make it a target for certain serine proteases. For instance, some studies have utilized similar p-nitroanilide-derivatized substrates to investigate the activity of enzymes like subtilisin and α-chymotrypsin. nih.gov The core principle remains the same: the protease cleaves the peptide bond, releasing the chromogenic p-nitroaniline group. nih.gov

However, it is crucial to note that not all elastases or proteases exhibit significant activity towards this substrate. For example, Pseudomonas aeruginosa elastase, a metalloproteinase, has been shown to cleave other elastase substrates like succinyl-Ala3-Val-p-nitroanilide, but its activity on this compound is not as well-documented. nih.gov Furthermore, other proteases, such as those from the papain-like cysteine protease family, exhibit different substrate specificities, often preferring substrates with different amino acid sequences, like pGlu-Phe-Leu-p-nitroanilide. mdpi.comnih.gov The specificity is also seen in enzymes like proteinase-K-like proteases from Aspergillus ochraceus, which hydrolyze substrates such as pGlu-Pro-Arg-pNA in the presence of human blood plasma. nih.govresearchgate.net Therefore, while this compound is a valuable tool, its application must consider the specific protease being investigated.

Quantitative Kinetic Analysis of this compound Hydrolysis

Determination of Enzyme Kinetic Parameters (e.g., K_m, k_cat, k_cat/K_m)

The quantitative analysis of this compound hydrolysis provides key insights into the enzyme's efficiency and its affinity for the substrate. The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are fundamental parameters determined through these studies.

For the interaction between pGlu-Pro-Val-pNA (S-2484) and human granulocyte elastase, a K_m value of 0.4 mmol/l was determined in a tris buffer at pH 8.2. thieme-connect.com The K_m value represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower K_m generally suggests a higher affinity.

The catalytic efficiency of an enzyme is often expressed as the k_cat/K_m ratio. While specific k_cat values for the hydrolysis of pGlu-Pro-Val-pNA by granulocyte elastase are not extensively detailed in the provided context, the high sensitivity of this substrate implies a favorable kinetic profile. thieme-connect.com For comparison, the k_cat/K_m for the cleavage of succinyl-Ala3-p-nitroanilide by neutrophil elastase is significantly lower than that of its cleavage by P. aeruginosa elastase, highlighting how different enzymes can have vastly different efficiencies for similar substrates. nih.gov

The following table summarizes the reported K_m value for pGlu-Pro-Val-pNA with human granulocyte elastase.

| Enzyme | Substrate | K_m (mmol/l) | Buffer Conditions |

| Human Granulocyte Elastase | pGlu-Pro-Val-pNA | 0.4 | Tris buffer, pH 8.2 |

Data compiled from a 1981 study on chromogenic substrates. thieme-connect.com

Spectrophotometric Assay Development for p-nitroaniline Release

The hydrolysis of this compound is most commonly monitored using a spectrophotometric assay that detects the release of the chromogenic product, p-nitroaniline. echelon-inc.com This method offers a simple, rapid, and continuous way to measure enzyme activity. mdpi.com

The fundamental principle of this assay is that the substrate, this compound, is colorless. Upon enzymatic cleavage of the amide bond between the valine residue and the p-nitroaniline moiety, the free p-nitroaniline is released. This product has a distinct yellow color and exhibits a maximum absorbance at a specific wavelength, typically around 405 nm. echelon-inc.com The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.

This assay has been widely adopted for various proteases and has been adapted for different experimental conditions, including in the presence of ionic liquids. nih.gov The development of such assays has been crucial for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. The general procedure involves incubating the enzyme with the substrate in a suitable buffer and monitoring the change in absorbance over time using a spectrophotometer. nih.gov

Influence of Environmental Factors on Reaction Rates

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of ions. researchgate.net

pH: Enzyme activity is highly dependent on the pH of the reaction medium, as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For human granulocyte elastase, assays using p-nitroanilide substrates are often conducted at a pH ranging from 7.5 to 8.2. thieme-connect.comnih.gov For instance, one study specified a pH of 8.2 in a tris buffer for the kinetic analysis of pGlu-Pro-Val-pNA. thieme-connect.com Deviations from the optimal pH can lead to a significant decrease in reaction velocity due to altered enzyme conformation and catalytic efficiency. nih.gov

Temperature: Temperature also plays a critical role. Generally, an increase in temperature leads to an increase in the reaction rate up to an optimal point. Beyond this optimum, the enzyme starts to denature, leading to a rapid loss of activity. mdpi.com Most assays for human leukocyte elastase activity are performed at a standardized temperature, such as 25°C or 37°C, to ensure reproducibility. sigmaaldrich.comnih.gov For example, the unit definition for human neutrophil elastase activity with a similar substrate is often based on measurements at 25°C. sigmaaldrich.com

Ions and Other Factors: The presence of specific ions can also modulate enzyme activity. For example, some proteases require metal ions as cofactors, while others can be inhibited by them. nih.gov The ionic strength of the buffer can also influence the enzyme's structure and activity. thieme-connect.com In some cases, the presence of certain organic solvents may be necessary to dissolve the substrate, but this can also impact the enzyme's stability and kinetics. thieme-connect.com

The table below provides a summary of typical environmental conditions for elastase assays.

| Factor | Condition | Rationale |

| pH | 7.5 - 8.2 | Optimal range for human granulocyte elastase activity. thieme-connect.comnih.gov |

| Temperature | 25°C or 37°C | Standardized temperatures for reproducible kinetic measurements. sigmaaldrich.comnih.gov |

| Buffer | Tris or HEPES | Maintains a stable pH and provides a suitable ionic environment. thieme-connect.comnih.gov |

pH Optima and Stability Profiles

The catalytic activity of enzymes that hydrolyze this compound is highly dependent on the pH of the environment. This dependence reflects the ionization state of critical amino acid residues within the enzyme's active site, which directly participate in substrate binding and catalysis.

Research on various prolyl oligopeptidases demonstrates a general trend for optimal activity in the neutral to slightly alkaline pH range. For instance, a prolyl oligopeptidase from bovine brain exhibits a pH optimum of 7.4. dcu.ie Its activity diminishes significantly at pH values below 4.5 or above 10.0, indicating that extreme pH conditions lead to irreversible denaturation or protonation states that are incompatible with catalytic function. dcu.ie Similarly, prolyl endopeptidases from bacterial sources, which also cleave post-proline bonds, show optimal activity for related substrates around pH 7. nih.gov An endo-acting proline-specific oligopeptidase from Treponema denticola that hydrolyzes a similar substrate, Z-Gly-Pro-p-nitroanilide, also has a pH optimum of 6.5. science.gov

The stability of these enzymes is also pH-dependent. The prolyl oligopeptidase from bovine brain, for example, is completely inactivated below pH 4.5 and above pH 10. dcu.ie Intrinsic fluorescence measurements on some POPs have suggested that the low-pH form of the enzyme is more unfolded. uantwerpen.be This structural change likely contributes to the loss of activity observed at acidic pH. The activity of glutaminyl cyclase, an enzyme that processes N-terminal pyroglutamyl residues, also shows strong pH dependence, with different optima for its substrates, highlighting the importance of pH in tailoring enzyme function. google.com

| Enzyme Source | Substrate | Optimal pH | Reference |

|---|---|---|---|

| Bovine Brain | Not specified, general activity | 7.4 | dcu.ie |

| Aspergillus niger | General activity | 4.0-4.5 | researchgate.net |

| Treponema denticola | Z-Gly-Pro-p-nitroanilide | 6.5 | science.gov |

| Bacterial (FM, MX, SC strains) | Suc-Ala-Pro-pNA | ~7.0 | nih.gov |

| Thermococcus sp. NA1 | Suc-Ala-Pro-pNA | 7.0 | nih.gov |

Temperature Dependence and Thermostability

Temperature is a critical factor influencing the rate of enzymatic hydrolysis of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature up to an optimal point. Beyond this optimum, the enzyme's structural integrity is compromised, leading to a rapid loss of activity due to thermal denaturation.

For example, a prolyl oligopeptidase purified from bovine brain shows optimal activity at 37°C, with complete inactivation occurring at temperatures of 50°C or higher. dcu.ie In contrast, enzymes from thermophilic organisms exhibit much higher temperature optima and stability. A prolyl oligopeptidase from the hyperthermophilic archaeon Thermococcus sp. NA1 has a temperature optimum of 80°C. nih.gov This enzyme is remarkably thermostable, retaining 80% of its activity after 23 hours at 80°C. nih.gov However, even this robust enzyme loses activity at 90°C, with a half-life of 3 hours, which appears to be due to autodegradation rather than simple thermal denaturation. nih.gov

The study of enzymes from organisms adapted to different temperatures, from psychrophiles (cold-adapted) to thermophiles (heat-adapted), reveals that thermostability is often achieved through an increased number of stabilizing interactions like salt bridges and hydrogen bonds. nih.gov However, the relationship between temperature and activity is not always straightforward. Some enzymes exhibit anomalous temperature optima that are well below their denaturation temperature, which may be caused by minor, localized conformational changes that inactivate the enzyme. The Arrhenius plot for the hydrolysis reaction can sometimes be nonlinear, suggesting complex temperature dependencies, possibly related to the function of specific residues like Tyr473 in prolyl oligopeptidase, which becomes more critical at higher temperatures. rcsb.org

| Enzyme Source | Optimal Temperature (°C) | Thermostability Notes | Reference |

|---|---|---|---|

| Bovine Brain | 37 | Complete inactivation at ≥ 50°C | dcu.ie |

| Thermococcus sp. NA1 | 80 | Retains 80% activity after 23h at 80°C; t½ = 3h at 90°C | nih.gov |

| Debaryomyces hansenii (Prolyl Aminopeptidase) | 45 | Activity sharply decreases above optimum | nih.gov |

| Aspergillus niger | 35-40 | Stable from 15-60°C | researchgate.net |

Elucidation of the Enzymatic Hydrolysis Mechanism

The hydrolysis of this compound by prolyl oligopeptidases follows a well-defined mechanism characteristic of serine proteases, involving a catalytic triad (B1167595), specific substrate binding pockets, and significant conformational changes.

Role of Active Site Residues and Catalytic Triads

The catalytic core of prolyl oligopeptidases contains a Ser-Asp-His catalytic triad. researchgate.netosti.gov This triad is essential for catalysis and is located in the peptidase domain of the enzyme. osti.gov In porcine prolyl oligopeptidase, the key residues are Ser554, Asp641, and His680. nih.gov The mechanism proceeds via nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the scissile peptide bond (the Pro-Val bond in this substrate). This attack is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine. The aspartate residue stabilizes the resulting positive charge on the histidine, completing the charge-relay system.

Site-directed mutagenesis studies have confirmed the crucial role of these residues. Mutating the aspartate residue (Asp641) to asparagine or alanine (B10760859) drastically reduces the enzyme's catalytic efficiency by several orders of magnitude for peptide substrates. nih.gov Interestingly, the contribution of this aspartate is highly dependent on the leaving group of the substrate, a feature that distinguishes POPs from classical serine proteases like trypsin. nih.gov Another key residue, Tyr473, is part of the oxyanion hole, which stabilizes the negative charge that develops on the substrate's carbonyl oxygen during the formation of the tetrahedral transition state. uantwerpen.bercsb.org Mutation of this tyrosine to phenylalanine also significantly impairs catalysis. uantwerpen.bercsb.org

Conformational Changes Upon Substrate Binding

A defining feature of prolyl oligopeptidase function is the significant conformational change that occurs upon substrate binding. uantwerpen.befrontiersin.org The enzyme consists of two main domains: a catalytic peptidase domain and a seven-bladed β-propeller domain. osti.govnih.gov The active site is located in a large cavity at the interface of these two domains, shielded from the bulk solvent by the propeller domain. uantwerpen.beosti.gov This structure acts as a gate or filter, restricting access to the active site and ensuring that only small peptides (typically less than 30 amino acids) can be hydrolyzed. nih.govnih.gov

For a substrate like this compound to be cleaved, it must first enter this internal cavity. This access is facilitated by a large-scale "open-to-close" conformational change. osti.govfrontiersin.org Molecular dynamics simulations and crystal structures show that the enzyme can spontaneously switch between an "open" conformation, which allows substrate entry, and a "closed" conformation, which is catalytically active. osti.gov Substrate binding shifts the equilibrium towards the closed state. uantwerpen.be This induced-fit mechanism involves the movement of flexible loops, such as the "His-loop" containing the catalytic histidine, which moves towards the active site serine to assemble the functional catalytic triad. acs.orgnih.gov This movement is crucial for catalysis and is stabilized by the binding of a substrate or inhibitor. acs.orgtandfonline.com

Identification of Transition States in the Catalytic Cycle

The catalytic cycle of this compound hydrolysis involves the formation of at least one covalent, tetrahedral transition state. After the initial nucleophilic attack by the active site serine on the substrate's carbonyl carbon, a short-lived tetrahedral intermediate is formed. rcsb.orgnih.gov This intermediate is stabilized by the oxyanion hole, primarily through hydrogen bonding with the hydroxyl group of Tyr473 and backbone amides. uantwerpen.bercsb.org

The breakdown of this first intermediate leads to the formation of a covalent acyl-enzyme intermediate, where the pGlu-Pro-Val portion of the substrate is attached to the serine oxygen, and the para-nitroanilide leaving group is released (after being protonated by the catalytic histidine). The deacylation phase then begins, where a water molecule, activated by the histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral transition state, which subsequently collapses to release the pGlu-Pro-Val peptide product and regenerate the free enzyme for another catalytic cycle.

Substrate Specificity Mapping and Protease Profiling with Pglu Pro Val Paranitroanilide

Detailed Subsite Occupancy and Interactions (S1, S2, S3, S'1, S'2)

The interaction between a protease and its substrate is defined by the fit of the substrate's amino acid residues (designated P) into the corresponding subsites (designated S) of the enzyme's active site. researchgate.net The cleavage occurs between the P1 and P1' residues. researchgate.net For pGlu-Pro-Val-pNA, the P1, P2, and P3 residues are Valine, Proline, and Pyroglutamic acid, respectively.

The specificity of a protease for a particular substrate is largely determined by the interactions within these subsites. purdue.edu The P1 residue is a primary determinant of specificity for many serine proteases. purdue.edu In the case of pGlu-Pro-Val-pNA, the valine at the P1 position fits into the S1 subsite of the protease.

The proline residue at the P2 position is significant as peptide bonds involving proline can be resistant to cleavage by non-specific proteases. nih.gov This inherent resistance contributes to the selectivity of substrates containing it. The interaction of the P2 proline with the S2 subsite is a critical factor for binding and subsequent cleavage by specific proteases like human granulocyte elastase. The S2 subsite is often a crucial binding spot for papain-like cysteine proteases (PLCPs) and typically prefers bulky hydrophobic side chains at P2. nih.gov

A study on human granulocyte elastase found pGlu-Pro-Val-p-nitroanilide to be a highly specific substrate. nih.gov The kinetic parameters for this interaction at pH 8.3 and 37°C were determined as follows:

| Enzyme | K_m (mmol/l) | k_cat (sec⁻¹) |

| Human Granulocyte Elastase | 0.55 | 6 |

| Porcine Pancreatic Elastase | ~2 | < 0.001 |

This table displays the kinetic constants for the hydrolysis of pGlu-Pro-Val-p-nitroanilide by human granulocyte elastase and porcine pancreatic elastase, highlighting the substrate's specificity for the human enzyme. nih.gov

The N-terminal pyroglutamic acid is formed by the cyclization of a glutamine or glutamic acid residue. nih.govnih.gov This modification is not merely a structural curiosity; it has significant biochemical implications. The formation of pGlu can protect peptides from degradation by exopeptidases and can be crucial for the proper conformation required for receptor binding. nih.gov In the context of protease substrates, the pGlu residue can enhance selectivity. For instance, pyroglutamyl aminopeptidases are enzymes that specifically cleave N-terminal pyroglutamate (B8496135) residues. nih.gov The presence of pGlu at the N-terminus of a synthetic substrate like pGlu-Pro-Val-pNA can therefore limit its cleavage to proteases that can accommodate this modified residue, thereby increasing the specificity of the assay. This modification can also impact antibody binding when present in larger protein antigens. biorxiv.org

Contributions of P1 (Valine), P2 (Proline), and P3 (Pyroglutamic Acid) to Specificity

Comparative Substrate Specificity Studies

To fully appreciate the utility of pGlu-Pro-Val-pNA, it is essential to compare it with other chromogenic substrates and to assess its reactivity with various proteases.

A variety of p-nitroanilide (pNA) conjugated peptides are used to profile different proteases. The choice of amino acid sequence dictates the substrate's specificity. For example:

N-α-benzoyl-DL-arginine-p-nitroanilide (BAPA) and γ-L-glutamyl-p-nitroanilide (GlupNA) are used to characterize proteases from sources like Trichoderma viride. researchgate.net

N-P-Tosyl-Gly-Pro-Arg-p-nitroanilide is a substrate for serine proteases like plasmin and thrombin.

pGlu-Phe-Leu-p-nitroanilide is cleaved by enzymes like papain. tandfonline.com

MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide is another sensitive and specific substrate for human leukocyte elastase. merckmillipore.com

pGlu-Pro-Arg-pNA is a substrate for activated protein C. researchgate.netnih.gov

The substrate pGlu-Pro-Val-pNA was shown to be 50 times more sensitive for granulocyte elastase compared to succinyltrialanyl-p-nitroanilide. nih.gov This highlights the critical role of the specific amino acid sequence in determining the efficiency of cleavage.

| Substrate | Target Protease(s) |

| pGlu-Pro-Val-p-nitroanilide | Human Granulocyte Elastase echelon-inc.comnih.gov |

| N-α-benzoyl-DL-arginine-p-nitroanilide (BAPA) | Trypsin-like proteases researchgate.net |

| N-P-Tosyl-Gly-Pro-Arg-p-nitroanilide | Thrombin, Plasmin |

| MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide | Human Leukocyte Elastase merckmillipore.com |

| pGlu-Pro-Arg-pNA | Activated Protein C researchgate.netnih.gov |

This table provides a comparison of different p-nitroanilide substrates and their primary target proteases, illustrating the diverse applications of these chromogenic molecules in enzyme assays.

An ideal substrate is highly specific to its target enzyme with minimal cleavage by other related proteases. pGlu-Pro-Val-p-nitroanilide demonstrates excellent specificity for human granulocyte elastase. nih.gov It is not cleaved by trypsin or chymotrypsin, two common serine proteases. nih.gov Furthermore, its hydrolysis by porcine pancreatic elastase is extremely slow, indicating a high degree of discrimination between elastases from different species. nih.gov This low cross-reactivity is crucial for accurately measuring the activity of a specific protease in a complex biological sample that may contain multiple proteolytic enzymes. The development of inhibitors with low cross-reactivity is also a key goal in protease research. au.dk

Differentiation from Other p-nitroanilide Conjugates

Development of Highly Selective Protease Substrates

The design of highly selective protease substrates is an ongoing area of research, driven by the need for precise diagnostic and research tools. The process often involves screening libraries of peptide substrates to identify optimal sequences. nih.govucsf.edu The knowledge gained from studying substrates like pGlu-Pro-Val-pNA informs the rational design of new and improved substrates.

By systematically modifying the P1, P2, and P3 residues, researchers can fine-tune the substrate's specificity and sensitivity. For example, replacing the entire "bait region" of a broad-spectrum inhibitor with specific substrate sequences can create highly selective inhibitors for target proteases. au.dknih.gov The ultimate goal is to develop substrates that are exclusively cleaved by a single target protease, enabling unambiguous quantification of its activity in various physiological and pathological contexts. The use of N-terminal modifications, such as pyroglutamic acid, is one strategy to achieve this enhanced selectivity. nih.govspringernature.com

Advanced Research Applications of Pglu Pro Val Paranitroanilide

Protease Inhibitor Screening and Characterization Platforms

The specific cleavage of pGlu-Pro-Val-pNA by certain proteases, most notably human neutrophil elastase, makes it an ideal reagent for identifying and characterizing inhibitory compounds. The principle is straightforward: in the presence of an effective inhibitor, the rate of pNA release from the substrate is reduced, a change that can be precisely quantified spectrophotometrically.

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target. In the context of protease inhibitor discovery, pGlu-Pro-Val-pNA is frequently employed in HTS campaigns. These assays are typically conducted in microplate format (e.g., 96, 384, or 1536 wells), where each well contains the target protease, the substrate pGlu-Pro-Val-pNA, and a different test compound from a library. nih.gov The rate of color change due to pNA release is monitored over time, and compounds that significantly reduce this rate are flagged as potential inhibitors or "hits." frontiersin.org

These primary hits are then subjected to further validation through secondary screening and dose-response curve generation to confirm their activity and determine their potency (e.g., IC50 value). frontiersin.org The use of pGlu-Pro-Val-pNA in HTS is crucial for the initial identification of lead compounds that could be developed into drugs for diseases where protease activity is dysregulated, such as inflammatory conditions. medsci.org

Once potential inhibitors are identified, pGlu-Pro-Val-pNA is instrumental in their detailed characterization. By measuring the rate of enzyme activity at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters that describe the inhibitor's efficacy and mechanism of action.

For instance, a study investigating newly synthesized tropane (B1204802) compounds tested their ability to inhibit neutrophil elastase (NE). The inhibitory activity was determined by measuring the reduction in the hydrolysis of pGlu-Pro-Val-pNA. nih.gov This allowed for the calculation of inhibition ratios and the comparison of the antagonistic activity of different compounds. nih.gov

Detailed kinetic analyses can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing insights into its binding mode to the protease. This information is critical for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its potency and selectivity. ebi.ac.ukturkupetcentre.net The data derived from these assays, such as the inhibition constant (Ki), are fundamental for guiding the development of more effective and specific therapeutic agents. nih.gov

Table 1: Characterization of Novel Tropane Compounds as Neutrophil Elastase Inhibitors Using pGlu-Pro-Val-pNA

| Compound | Antagonistic Parameter (pA2 against M3 Receptor) | Neutrophil Elastase Inhibition Ratio (%) |

| A1 | 8.75 | - |

| A2 | 9.00 | 20.29 |

| A3 | 8.87 | - |

| B1 | 8.73 | - |

| C1 | - | - |

| Data derived from a study on the design and synthesis of new tropane compounds, where pGlu-Pro-Val-pNA was used as the substrate to measure neutrophil elastase inhibition. nih.gov A higher pA2 value indicates stronger antagonistic activity against the M3 receptor. The inhibition ratio for NE was explicitly highlighted for compound A2. |

High-Throughput Screening Assays

Novel Protease Discovery and Functional Assignment

The search for new proteases with unique properties is essential for both industrial and medical applications. Chromogenic substrates like pGlu-Pro-Val-pNA serve as critical tools in the discovery and initial characterization of novel proteolytic enzymes.

The discovery of a new protease often begins with the detection of a specific proteolytic activity in a biological sample, such as a microbial culture supernatant or a tissue extract. nih.govinprf.gob.mx If this activity involves the cleavage of a substrate like pGlu-Pro-Val-pNA, it indicates the presence of an elastase-like or similar serine protease. nih.govpeptanova.de

Once activity is detected, the enzyme must be purified to homogeneity for detailed study. This typically involves a multi-step process that may include techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and gel filtration chromatography. inprf.gob.mxdcu.ie At each stage of purification, fractions are assayed for their ability to hydrolyze pGlu-Pro-Val-pNA (or a similar substrate) to track the enzyme of interest and assess the purification efficiency. dcu.ie

After purification, the validation of enzymatic activity is a critical step. wikipedia.org Using pGlu-Pro-Val-pNA, researchers can confirm the proteolytic nature of the purified protein and determine its specific activity (units of activity per milligram of protein). inprf.gob.mx This validation is essential to ensure that the observed activity is intrinsic to the purified protein and not due to a contaminant. wikipedia.org For example, a novel neutral protease from Volvariella volvacea was purified and its activity was confirmed using casein as a substrate, demonstrating a standard approach to validating a newly isolated enzyme. inprf.gob.mx Similarly, a study on carcinoma cells identified a novel elastase-like molecule by its ability to degrade a substrate containing an Ala-Ala-Pro-Val sequence. peptanova.de

Table 2: Substrate Specificity of a Novel Serine Protease (SEL) from Streptomyces sp. P-3

| Substrate | kcat/Km (s⁻¹M⁻¹) for SEL | kcat/Km (s⁻¹M⁻¹) for Subtilisin YaB |

| Suc-Ala-Ala-Val-Ala-pNA | 1.1 x 10⁵ | 9.0 x 10³ |

| Suc-Ala-Ala-Pro-Ala-pNA | 2.3 x 10⁵ | 1.9 x 10³ |

| This table illustrates how chromogenic substrates are used to characterize the specificity of a newly discovered protease. The novel elastase (SEL) shows significantly higher catalytic efficiency for these p-nitroanilide substrates compared to a known elastolytic protease, subtilisin YaB, highlighting its unique properties. nih.gov |

Investigations into Physiological and Pathophysiological Roles of Proteases

Understanding the function of proteases in the body is crucial for deciphering the mechanisms of both health and disease. Substrates like pGlu-Pro-Val-pNA provide a means to quantify the activity of specific proteases in biological samples, thereby linking their enzymatic function to physiological processes and pathological conditions. sysy.comtmc.edu

Proteases play a fundamental role in the processing and metabolism of bioactive peptides, including neuropeptides and hormones. peptanova.de Many of these peptides are synthesized as larger, inactive precursors (propeptides) that must be cleaved by specific proteases to become active. peptanova.de Furthermore, the duration of a peptide's signal is often controlled by its degradation by other proteases. medsci.orgnih.gov

The N-terminal pyroglutamic acid (pGlu) residue is a common feature of many biologically active peptides, such as Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). medsci.orgebi.ac.uk This modification protects the peptide from degradation by most aminopeptidases. wikipedia.org However, specific enzymes known as pyroglutamyl peptidases exist to cleave this pGlu residue, thereby initiating the peptide's inactivation. medsci.orgebi.ac.uk For example, Pyroglutamyl-peptidase II is a highly specific enzyme that degrades TRH in the brain and blood, thus regulating the thyroid axis. medsci.orgnih.gov

While pGlu-Pro-Val-pNA is primarily a substrate for elastase-like enzymes, its structure highlights the importance of specific residues C-terminal to the pGlu in determining enzyme selectivity. Studies using substrates with different amino acids following the pGlu moiety help to map the specificity of various peptidases involved in peptide metabolism. Investigating how tripeptides like pGlu-L-Dopa-Pro are processed reveals the roles of different peptidases in drug metabolism, with the cleavage of the pGlu residue being a rate-limiting step. inprf.gob.mx This line of research demonstrates how synthetic substrates are used to dissect complex metabolic pathways and understand the contribution of individual proteases to peptide processing.

A study on neutrophil elastase (NE), which cleaves substrates like pGlu-Pro-Val-pNA, found that NE can facilitate the occurrence of osteoarthritis by promoting chondrocyte apoptosis. The activity of NE was measured in synovial fluid samples using a similar substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide, directly linking the enzyme's activity in a patient-derived sample to a disease state. nih.gov This demonstrates how such substrates are used to investigate the pathophysiological roles of proteases and identify them as potential therapeutic targets. nih.gov

Enzymatic Activity in Biological Samples

The chromogenic substrate pGlu-Pro-Val-p-nitroanilide is instrumental in quantifying the activity of specific proteases within complex biological samples. A primary application is the measurement of human granulocyte elastase activity. echelon-inc.com This enzyme is released during inflammatory processes, and its levels can be indicative of chronic inflammatory conditions, such as those affecting the joints. echelon-inc.com A sensitive and specific assay utilizing this substrate has been developed to measure granulocyte elastase in inflammatory tissue fluid. moleculardepot.com

The principle of the assay involves the enzymatic hydrolysis of pGlu-Pro-Val-p-nitroanilide by elastase present in the sample. The rate of p-nitroaniline release, measured by the increase in absorbance at 405 nm, is directly proportional to the elastase activity. echelon-inc.compentapharm.com This method provides a quantitative measure of the enzyme's presence and functional status in various biological fluids and tissue extracts.

Beyond granulocyte elastase, this substrate has been explored in the context of other proteases, although its specificity is a key consideration. For instance, while it is a recognized substrate for elastase, other enzymes present in a biological sample might also contribute to its hydrolysis, necessitating careful experimental design and controls. unc.edu The utility of pGlu-Pro-Val-p-nitroanilide extends to the study of various biological systems where protease activity is relevant.

| Enzyme | Biological Sample Type | Application |

| Human Granulocyte Elastase | Inflammatory Tissue Fluid | Diagnosis and monitoring of chronic inflammatory diseases. echelon-inc.com |

| Various Proteases | Complex Biological Mixtures | Quantitative assessment of specific protease activity. |

Enzyme Engineering and Mutagenesis Studies

The compound pGlu-Pro-Val-p-nitroanilide is a valuable tool in the field of enzyme engineering and mutagenesis, facilitating the study of enzyme structure-function relationships. By creating mutations in a target enzyme and then assessing the mutant's ability to hydrolyze this substrate, researchers can gain insights into the roles of specific amino acid residues in substrate binding and catalysis.

Site-directed mutagenesis studies, for example, can be employed to alter amino acids within the active site of a protease. The resulting enzyme variants are then tested for their catalytic efficiency (kcat/Km) using pGlu-Pro-Val-p-nitroanilide. A change in the kinetic parameters compared to the wild-type enzyme can reveal the importance of the mutated residue for enzymatic activity. nih.gov

This approach has been used to investigate the catalytic mechanism of various proteases. For instance, in studies of Pseudomonas aeruginosa small protease (PASP), a virulence factor in bacterial keratitis, various substrates, including pGlu-Phe-Leu-p-nitroanilide, were used to characterize its activity. semanticscholar.org While not the exact same substrate, this demonstrates the principle of using nitroanilide-containing peptides to probe enzyme specificity. Mutagenesis studies confirmed that specific residues were essential for protease activity, and their alteration led to a loss of function. semanticscholar.org

Furthermore, in the directed evolution of enzymes, pGlu-Pro-Val-p-nitroanilide can be used in high-throughput screening assays to identify improved enzyme variants from large mutant libraries. nih.gov The colorimetric nature of the assay makes it amenable to automation, allowing for the rapid screening of thousands of mutants to find those with desired properties, such as enhanced activity or altered specificity.

| Research Area | Application of pGlu-Pro-Val-paranitroanilide | Key Findings from Related Studies |

| Site-Directed Mutagenesis | Assessing the catalytic activity of enzyme mutants to understand the role of specific amino acids. | Alanine (B10760859) substitution of key residues in the active site of P. aeruginosa small protease eliminated its enzymatic activity. semanticscholar.org |

| Directed Evolution | High-throughput screening of mutant enzyme libraries to identify variants with improved properties. | A mutant subtilisin with increased catalytic efficiency at low temperatures was identified using a similar nitroanilide substrate. nih.gov |

| Structure-Function Studies | Probing the substrate specificity and catalytic mechanism of proteases. | The substrate helps in defining the amino acid preferences at different positions within the enzyme's active site. |

Computational and Structural Biology Insights into Pglu Pro Val Paranitroanilide Interactions

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. nih.govqut.edu.au These techniques provide valuable insights into the binding mechanisms, conformational changes, and energetic landscapes that govern enzymatic reactions.

Prediction of Substrate-Enzyme Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is instrumental in understanding the initial recognition process between a substrate like pGlu-Pro-Val-paranitroanilide and its target enzyme. By sampling a wide range of possible conformations and scoring them based on their binding affinity, docking algorithms can identify the most likely binding poses.

For the tripeptide substrate this compound, docking studies would typically involve preparing the 3D structures of both the peptide and the target enzyme. The enzyme's active site, the region where catalysis occurs, is of particular interest. The docking process then virtually places the substrate into the active site, exploring various translational, rotational, and conformational degrees of freedom. The resulting poses are ranked using a scoring function that estimates the free energy of binding.

The predicted binding conformation reveals key information about how the substrate fits within the active site. For instance, it can show which amino acid residues of the enzyme are in close proximity to the pyroglutamyl (pGlu), proline (Pro), and valine (Val) residues of the substrate. This information is crucial for understanding the specificity of the enzyme.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

Once a plausible binding conformation is predicted, molecular dynamics simulations can be employed to refine the structure and analyze the dynamic nature of the intermolecular interactions. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed view of the fluctuations and conformational changes that occur within the enzyme-substrate complex. nih.gov

The stability of the this compound-enzyme complex is maintained by a network of non-covalent interactions. mdpi.com These include:

Hydrogen Bonds: These are formed between hydrogen bond donors (like the N-H groups in the peptide backbone) and acceptors (like the C=O groups in the peptide backbone or side chains of enzymatic residues). The specific pattern of hydrogen bonds between the substrate and the enzyme's active site residues is a major determinant of binding affinity and specificity. nih.gov

By analyzing the MD trajectories, researchers can identify persistent hydrogen bonds and hydrophobic contacts, providing a detailed map of the key interactions that anchor the substrate in the active site and position it correctly for catalysis.

Structure-Guided Design of Substrate Analogues

The insights gained from molecular docking and dynamics simulations can be leveraged for the structure-guided design of substrate analogues. nih.govqut.edu.au This rational design approach aims to create new molecules with modified properties, such as improved binding affinity or altered susceptibility to enzymatic cleavage.

Optimization of Catalytic Efficiency and Selectivity

By understanding the key interactions between this compound and its target enzyme, medicinal chemists can design analogues that enhance these interactions. scribd.com For example, if a particular hydrogen bond is identified as being critical for binding, an analogue could be synthesized with a modification that strengthens this bond. Conversely, if the goal is to create an inhibitor, the analogue might be designed to bind so tightly that it blocks the active site and prevents the natural substrate from binding.

The optimization of catalytic efficiency (kcat/Km) and selectivity is a key goal in enzyme engineering and drug design. chimicatechnoacta.ru Structure-guided design allows for targeted modifications to the substrate structure. For instance, replacing the valine residue with another amino acid could probe the size and hydrophobicity constraints of the S1 pocket of the enzyme. Similarly, modifications to the pGlu or Pro residues could explore the requirements of the S3 and S2 pockets, respectively.

This iterative process of design, synthesis, and testing, guided by computational models, can significantly accelerate the development of novel enzyme substrates, inhibitors, or modulators with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

In a hypothetical QSAR study of this compound analogues, a dataset of peptides with known enzymatic activities would be required. For each peptide, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Hydrophobic descriptors: Quantifying the hydrophobicity of the molecule.

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model can be built that correlates these descriptors with the observed biological activity. uci.edu Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or specific substrates or inhibitors.

Q & A

Basic Research Questions

Q. How is pGlu-Pro-Val-paranitroanilide synthesized and characterized in preclinical studies?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reversed-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation. For preclinical validation, ensure compliance with NIH guidelines for experimental reproducibility, including batch-to-batch consistency checks and stability testing under assay conditions .

Q. What are standard protocols for enzyme kinetic assays using this compound as a substrate?

- Methodological Answer : The compound is hydrolyzed by proteases (e.g., thrombin or cathepsin G), releasing p-nitroaniline (detected at 405–410 nm). Standardize conditions: pH 7.5, 37°C, and substrate concentrations spanning the Km range. Include controls (e.g., no-enzyme blanks) to account for non-specific hydrolysis. Data collection intervals must align with reaction linearity, validated via pilot studies .

Advanced Research Questions

Q. How can assay conditions be optimized when using this compound in complex biological matrices (e.g., serum or tissue lysates)?

- Methodological Answer : Address matrix interference by:

- Pre-treating samples with inhibitors of competing proteases (e.g., PMSF for serine proteases).

- Using affinity purification to isolate target enzymes.

- Validating specificity via knockdown/knockout models or selective inhibitors.

Statistical power analysis should guide sample size determination to account for variability .

Q. How should researchers resolve discrepancies in kinetic parameters (e.g., kcat/Km) obtained from different experimental setups?

- Methodological Answer :

- Data Reconciliation : Compare buffer compositions (e.g., ionic strength, cofactors) and instrument calibration (e.g., spectrophotometer wavelength accuracy).

- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-lab variability. Replicate experiments under harmonized protocols, adhering to predefined criteria for outlier exclusion .

- Meta-Analysis : Aggregate datasets from published studies, adjusting for methodological heterogeneity using standardized effect sizes .

Q. What strategies enable integration of this compound into multi-enzyme systems for pathway analysis?

- Methodological Answer :

- Coupled Assays : Combine with secondary substrates (e.g., fluorogenic peptides) to monitor sequential enzymatic reactions.

- Computational Modeling : Use kinetic parameters (e.g., Vmax, Km) to build ODE-based models of enzyme networks. Validate predictions via perturbation experiments (e.g., substrate titration or inhibitor dosing) .

- Cross-Validation : Correlate results with orthogonal methods (e.g., LC-MS quantification of reaction products) .

Data Analysis and Reporting

Q. How should raw data from this compound assays be processed and reported to ensure reproducibility?

- Methodological Answer :

- Data Tables : Include raw absorbance values, timepoints, and calculated rates. Normalize data to control baselines and report mean ± SD (n ≥ 3).

- Uncertainty Analysis : Quantify instrument error (e.g., spectrophotometer drift) and propagate uncertainties using error formulas.

- FAIR Principles : Archive datasets in repositories (e.g., Zenodo) with metadata on experimental conditions and software versions used for analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.